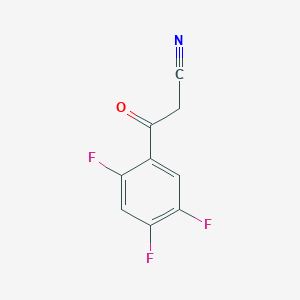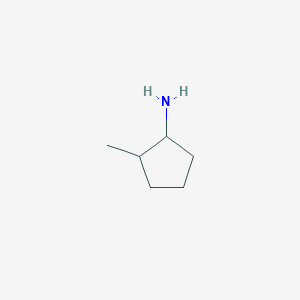
2-Méthylcyclopentan-1-amine
Vue d'ensemble
Description
2-Methylcyclopentan-1-amine is an organic compound with the molecular formula C6H13N It is a cycloalkylamine, specifically a derivative of cyclopentane where a methyl group is attached to the second carbon and an amine group is attached to the first carbon
Applications De Recherche Scientifique
2-Methylcyclopentan-1-amine has several applications in scientific research:
Mécanisme D'action
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylcyclopentan-1-amine . These factors can include pH, temperature, and the presence of other compounds, among others.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methylcyclopentan-1-amine are not fully understood due to the limited research available. It is known that amines, in general, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure and properties of the amine . As a primary amine, 2-Methylcyclopentan-1-amine may be involved in reactions such as condensation or acylation .
Cellular Effects
Amines can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Amines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Methylcyclopentan-1-amine in animal models .
Metabolic Pathways
Amines are generally metabolized in the liver through phase I and phase II reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylcyclopentan-1-amine can be synthesized through several methods, including:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of haloalkanes.
Reductive Amination: Another method involves the reductive amination of 2-methylcyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 2-methylcyclopentan-1-amine typically involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Haloalkanes and other electrophiles can be used in the presence of a base.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Cyclopentanamine: Similar structure but lacks the methyl group.
2-Methylcyclohexan-1-amine: Similar structure but with a six-membered ring instead of a five-membered ring.
2-Methylcyclopentanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness: 2-Methylcyclopentan-1-amine is unique due to the presence of both a methyl group and an amine group on a cyclopentane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
2-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMZADCGUWTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328377 | |
| Record name | 2-Methylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41223-14-7 | |
| Record name | 2-Methylcyclopentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



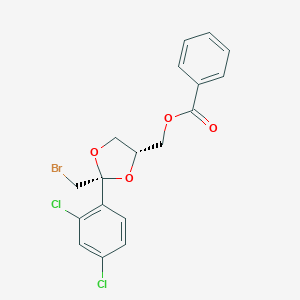

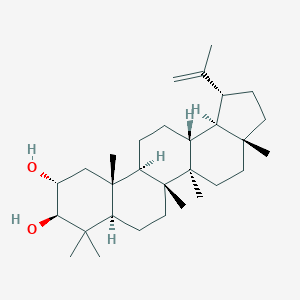
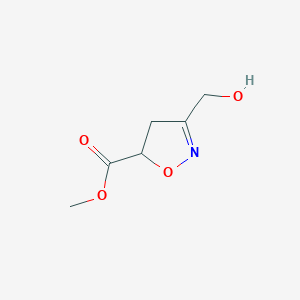
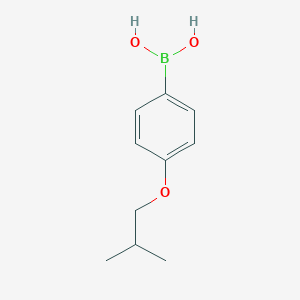
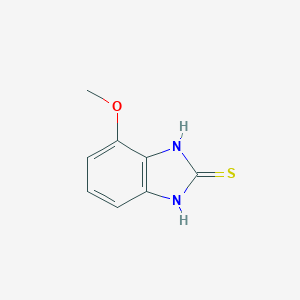
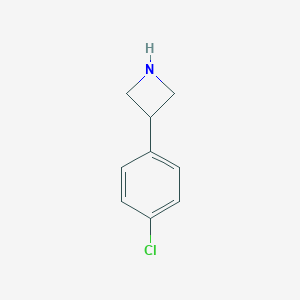
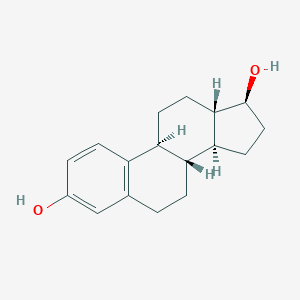
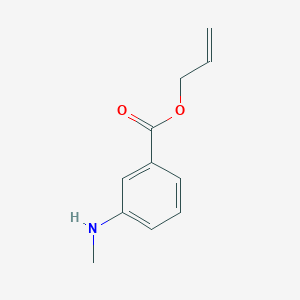
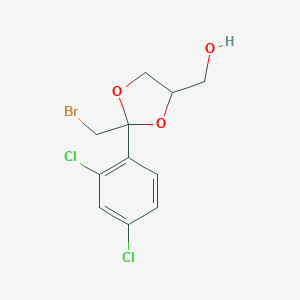
![N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B121942.png)
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
